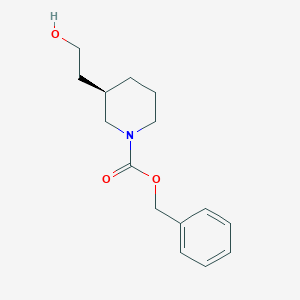
1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone is a complex organic compound with a unique structure that includes a naphthalene ring system
Méthodes De Préparation
The synthesis of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthalene ring.
Reduction and acetylation: Reduction of the naphthalene ring to a tetrahydro form, followed by acetylation to introduce the ethanone group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to convert existing groups into more reactive forms.
Reduction: Reduction reactions can further modify the naphthalene ring or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone involves its interaction with molecular targets within cells. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene ring system but lacking the hydroxyl and methoxy groups.
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with different functional groups.
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Shares the methoxy groups but differs in other functional groups.
The uniqueness of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
71366-25-1 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O4/c1-9(15)14(16)7-6-10-11(8-14)13(18-3)5-4-12(10)17-2/h4-5,16H,6-8H2,1-3H3 |
Clé InChI |
ZSXULPOFXAGSMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)




![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
